N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a unique structure combining elements of benzodioxepin, pyrrol, and tetrahydropyran
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H24N2O4/c23-19(15-20(6-12-24-13-7-20)22-8-1-2-9-22)21-16-4-5-17-18(14-16)26-11-3-10-25-17/h1-2,4-5,8-9,14H,3,6-7,10-13,15H2,(H,21,23) |
InChI Key |
ARZYPAMATOJJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxepin and pyrrol intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of benzodioxepin compounds exhibit significant antidepressant effects. For instance, a study highlighted the synthesis of similar compounds that demonstrated efficacy in animal models of depression. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antimicrobial Properties
Compounds related to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide have shown promising antimicrobial activity against various bacterial strains. A comparative study revealed that these compounds inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting their potential as novel antibiotics .
Case Study on Antidepressant Efficacy
A specific study focused on the antidepressant properties of a related compound demonstrated significant behavioral changes in rodent models after administration. The compound was found to reduce depressive-like behaviors in forced swim tests, indicating its potential for development as an antidepressant agent .
Case Study on Antimicrobial Activity
Another investigation evaluated the antimicrobial efficacy of derivatives in vitro against clinical isolates of bacteria. Results indicated that several derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential for therapeutic applications in treating bacterial infections .
Data Tables
Mechanism of Action
The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide include:
Uniqueness
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.
Biological Activity
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound featuring a unique structure that incorporates a benzodioxepin moiety and a tetrahydropyran derivative. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure
The compound's structure can be represented as follows:
This formula indicates the presence of various functional groups that may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound reveals several promising effects:
- Antimicrobial Properties : Several studies indicate that derivatives of benzodioxepin exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this structure have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Activity : The incorporation of the pyrrol moiety has been linked to enhanced anticancer properties. Research suggests that such compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated anti-inflammatory properties, which could be attributed to their ability to inhibit pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Study: Antimicrobial Activity
A study conducted by Reznikov et al. (2020) examined the antimicrobial effects of benzodioxepin derivatives, including those with similar structures to this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study: Anticancer Potential
In another study by Grela et al. (2020), the anticancer properties of tetrahydropyran derivatives were investigated. The study found that these compounds could effectively target cancer cell lines, leading to reduced viability and increased rates of apoptosis. The mechanism was linked to the activation of caspase pathways .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., in DMSO-d6) resolves substituent positions on the benzodioxepin and tetrahydropyran rings. Key signals include aromatic protons (δ 6.8–7.2 ppm) and pyrrole NH (δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI or MALDI) confirms molecular weight (expected ~400–450 g/mol) and fragmentation patterns .
- X-ray Crystallography : For definitive structural confirmation, single-crystal analysis (e.g., using synchrotron radiation) resolves bond angles and stereochemistry .
How do structural modifications impact biological activity, and what assays validate these effects?
Advanced Research Question
- SAR Studies : Modifying the pyrrole or tetrahydropyran moieties alters receptor binding. For example:
- Replacing pyrrole with pyrazole (e.g., as in 2-chloro-N-(1,5-dimethyl-1H-pyrazol-4-yl)acetamide) reduces cytotoxicity but enhances solubility .
- Fluorination of the benzodioxepin ring improves metabolic stability .
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays.
- Cellular Uptake : Radiolabeled analogs (³H or ¹⁴C) track bioavailability in cell lines .
What strategies address discrepancies in reported biological data for this compound?
Advanced Research Question
Contradictions in activity data (e.g., IC₅₀ variability) often stem from:
- Assay Conditions : Differences in buffer pH, serum content, or incubation time. Standardize protocols using guidelines like NIH Assay Guidance Manual .
- Impurity Profiles : HPLC-UV/ELSD (C18 columns, acetonitrile/water gradients) identifies byproducts (e.g., hydrolyzed acetamide) that skew results .
- Target Selectivity : Off-target effects are assessed via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .
How can environmental stability and degradation pathways be studied for this compound?
Advanced Research Question
- Photodegradation : Expose to UV light (λ = 254 nm) and analyze products via LC-MS. The benzodioxepin ring is prone to oxidative cleavage, forming quinones .
- Hydrolysis : pH-dependent studies (pH 2–12) reveal acetamide bond lability. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .
- Ecotoxicology : Microcosm assays (e.g., Daphnia magna) evaluate aquatic toxicity, with GC-MS quantifying bioaccumulation .
What are the challenges in scaling up synthesis, and how are they mitigated?
Advanced Research Question
- Reactor Design : Continuous flow systems minimize exothermic risks during amide coupling .
- Purification : Simulated moving bed (SMB) chromatography replaces column chromatography for large batches .
- Waste Reduction : Solvent recovery (e.g., nanofiltration) and catalytic recycling (e.g., Pd nanoparticles) align with green chemistry principles .
How does this compound interact with membrane proteins, and what biophysical techniques elucidate these interactions?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized receptors (e.g., GPCRs) .
- Cryo-EM : Resolves compound-receptor complexes at near-atomic resolution (e.g., lipidic cubic phase embedding) .
- NMR Titration : Observes chemical shift perturbations in membrane-mimetic environments (e.g., DPC micelles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
